![molecular formula C22H30N4S2 B14647877 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea CAS No. 52420-82-3](/img/structure/B14647877.png)
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. This compound is notable for its unique structure, which includes a phenyl group and a long alkyl chain, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the condensation of a primary amine with carbon disulfide in an aqueous medium, followed by the addition of an alkyl halide to form the desired thiourea derivative . This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of thioureas, including this compound, often involves the use of carbamoyl isothiocyanates as starting materials. These compounds react with primary amines to form the desired thiourea derivatives. The process is scalable and can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or amines.
Substitution: The phenyl and alkyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler analog with a similar thiocarbonyl group but lacking the phenyl and alkyl substituents.
N-Phenylthiourea: Contains a phenyl group but lacks the long alkyl chain.
Phenylthiocarbamide: Similar structure but different functional groups and properties.
Uniqueness
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea is unique due to its long alkyl chain and phenyl substituents, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and potential for specific interactions with molecular targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
52420-82-3 |
|---|---|
Formule moléculaire |
C22H30N4S2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
1-phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea |
InChI |
InChI=1S/C22H30N4S2/c27-21(25-19-13-7-5-8-14-19)23-17-11-3-1-2-4-12-18-24-22(28)26-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H2,23,25,27)(H2,24,26,28) |
Clé InChI |
CWPNQVFMLJDYOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCCCCCCCCNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


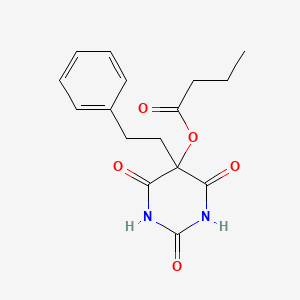
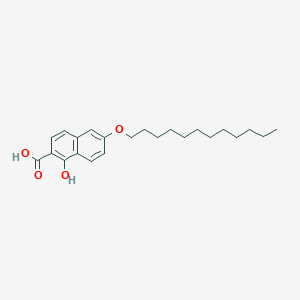

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
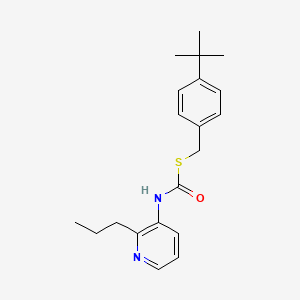
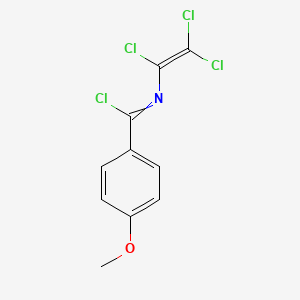

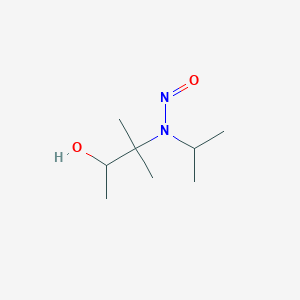

![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
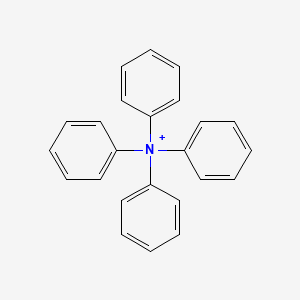
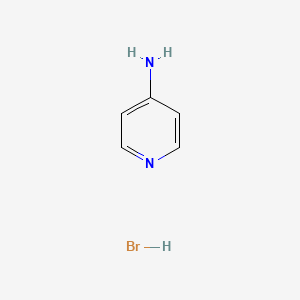
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
